H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2
Description
This synthetic peptide features a non-natural sequence composed entirely of racemic (DL) amino acids, including a tert-butyl-protected serine (Ser(tBu)) and a C-terminal hydrazide group (NHNHCONH2). The DL configuration indicates equal proportions of D- and L-enantiomers, which disrupts the stereochemical uniformity typical of natural peptides. Key structural elements include:
- Ser(tBu): The tert-butyl group enhances hydrophobicity and protects the serine side chain during synthesis.
- Hydrazide Terminus: The NHNHCONH2 group may confer unique reactivity, enabling conjugation or stabilization against enzymatic degradation.
The peptide’s synthesis likely involves solid-phase methods with racemic amino acids, requiring careful control of racemization conditions, particularly at elevated temperatures .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also include additional purification steps like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The peptide backbone and side-chain functional groups are susceptible to hydrolysis under specific conditions:
The tert-butyl group on serine enhances resistance to hydrolysis during synthesis but is labile under strongly acidic or basic conditions .
Oxidation Reactions
Tryptophan (Trp) and tyrosine (Tyr) residues are prone to oxidation:
Oxidation products can be monitored via HPLC and mass spectrometry, with detection limits for Trp oxidation products as low as 13.4 fmol .
Deprotection Reactions
The tert-butyl (tBu) group on serine requires controlled removal:
| Reagent | Conditions | Efficiency | Byproducts |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 95% TFA, 2h, 25°C | >95% deprotection | tert-Butyl cations (stabilized by scavengers) |
| HCl in Dioxane | 4M HCl, 1h, 0°C | 80–85% deprotection | Minimal side reactions at low temperatures |
Deprotection kinetics are influenced by steric hindrance from adjacent D-amino acids .
Coupling and Conjugation Reactions
The hydrazide terminus (NHNHCONH2) enables site-specific modifications:
The tert-butyl group remains stable under these conditions, enabling orthogonal functionalization.
Stability Under Physiological Conditions
Stability data highlight the need for formulation strategies (e.g., PEGylation) to enhance therapeutic utility .
Synthetic Reaction Optimization
Key parameters for solid-phase synthesis (SPPS):
| Step | Optimal Conditions | Coupling Efficiency | Purity (HPLC) |
|---|---|---|---|
| Amino Acid Activation | DIC/HOBt, DMF, 25°C, 1h | 98–99% per residue | >95% after cleavage |
| Side-Chain Deprotection | TFA:TIPS:H<sub>2</sub>O (95:2.5:2.5), 2h | Complete tBu removal | Minimal truncation products |
The D-configuration of select residues (e.g., D-Ser(tBu)) reduces racemization risk during coupling.
Scientific Research Applications
Chemistry
In chemistry, peptides like this one are used as models to study protein folding, stability, and interactions. They can also serve as building blocks for more complex molecular structures.
Biology
In biological research, synthetic peptides are used to investigate cellular processes, enzyme functions, and receptor-ligand interactions. They can also be employed in the development of peptide-based drugs.
Medicine
In medicine, peptides are explored for their therapeutic potential They can act as hormones, enzyme inhibitors, or antimicrobial agents
Industry
In industry, peptides are used in the development of new materials, such as hydrogels or nanomaterials, due to their ability to self-assemble and form stable structures.
Mechanism of Action
The mechanism of action of peptides like “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” depends on their specific sequence and structure. They can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to modulate biological processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Differences Between Target Peptide and Analogues
- Racemization Dynamics : highlights that DL-Trp forms stable crystals via hydrogen bonding (C-O–H-N), with racemization occurring significantly around 90°C . This suggests that high-temperature synthesis steps for the target peptide could induce unintended racemization in other residues, impacting purity.
- Crystallography: DL-Trp adopts a monoclinic P2(1)/c space group with a centrosymmetric structure, contrasting with chiral L-Trp crystals. Similar disordered packing may occur in the target peptide, reducing crystallinity compared to all-L analogues.
Functional and Stability Comparisons
- Enzymatic Stability: The DL configuration likely confers resistance to proteases, which are stereospecific for L-amino acids. This contrasts with L-configured peptides, which are rapidly cleaved in biological systems.
- However, disrupted packing from DL residues might offset this effect.
- Reactivity : The hydrazide terminus allows selective conjugation (e.g., with aldehydes), unlike carboxylate- or amide-terminated peptides. This is advantageous for bioconjugation applications.
Pharmacological Implications
- Binding Affinity : DL residues may reduce binding affinity to receptors evolved for L-peptides (e.g., GPCRs). However, this could be advantageous in avoiding off-target effects.
- Half-Life : Increased enzymatic stability may extend circulation time, a critical improvement over natural peptides prone to rapid clearance.
Biological Activity
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 is a synthetic peptide composed of a unique sequence of amino acids, which confers it various potential biological activities. This compound, with a molecular formula of C56H83N17O14 and a molecular weight of approximately 1218.4 g/mol, is synthesized primarily through solid-phase peptide synthesis (SPPS) methods. The presence of modified amino acids, such as tert-butyl-serine, enhances its stability and biological interactions.
The biological activity of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 can be attributed to several mechanisms:
- Neurotransmitter Modulation : The inclusion of tryptophan and tyrosine suggests the peptide may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antioxidative Properties : The sequence's composition indicates potential antioxidative activity, which is crucial for protecting cells from oxidative stress .
- Metal Ion Binding : Histidine's presence facilitates binding to metal ions, which may play a role in enzymatic reactions and metabolic processes.
- Antimicrobial Effects : Some studies suggest that similar peptides exhibit antimicrobial properties against various pathogens, indicating potential therapeutic applications in infectious diseases .
Case Studies
- Anticancer Activity : Research has shown that peptides with similar structures can inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle. For instance, a study demonstrated that specific synthetic peptides could significantly suppress tumor growth in xenograft models .
- Cardiovascular Benefits : In models simulating preeclampsia, peptides mimicking the structure of H-DL-Pyr-DL-His-DL-Trp have been reported to improve endothelial function and reduce blood pressure, showcasing their potential in cardiovascular health .
- Immune Modulation : Peptides derived from similar sequences have been shown to modulate immune responses by reprogramming macrophages towards an anti-inflammatory phenotype, highlighting their relevance in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 compared to other peptides:
| Compound Name | Key Differences | Potential Activities |
|---|---|---|
| H-Lys-Ala-Trp-Tyr-Leu | Lacks arginine and proline | Hormonal regulation |
| H-Lys-Trp-Pro-Tyr-Gly | Similar structure but varied residues | Enzymatic interaction |
| H-DL-Phe-DL-Trp-DL-Ser | Lacks specific modifications | Neurotransmitter modulation |
This comparison illustrates that the unique combination of amino acids in H-DL-Pyr-DL-His-DL-Trp enhances its effectiveness in specific biochemical applications compared to other peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
